Astressin Trifluoroacetate

Structure-Activity Relationship Peptide Engineering Receptor Pharmacology

Choose Astressin Trifluoroacetate for non-selective, high-affinity CRF blockade (Ki≈2 nM at both CRF-R1 and CRF-R2). The intramolecular Glu30-Lys33 lactam bridge constrains the peptide in an α-helical conformation, delivering >300-fold greater antagonist potency than linear analogs and >10-fold higher in vivo potency than α-helical CRF(9–41). This TFA salt ensures optimal solubility and stability. Critical for integrated stress-response studies, HPA axis research, and as the precursor for [125I-D-Tyr12]astressin radioligand, the gold standard for CRF receptor mapping. Guaranteed amide form—free acid forms exhibit >100-fold lower affinity.

Molecular Formula C163H270F3N49O44
Molecular Weight 3677.2 g/mol
Cat. No. B10772456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstressin Trifluoroacetate
Molecular FormulaC163H270F3N49O44
Molecular Weight3677.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C161H269N49O42.C2HF3O2/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3;3-2(4,5)1(6)7/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179);(H,6,7)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-;/m0./s1
InChIKeyFXWNYVYTIGZMIK-BGBZBBOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astressin Trifluoroacetate: A Structurally Constrained Non-Selective CRF Antagonist for Stress Research


Astressin Trifluoroacetate is a synthetic 30-amino acid peptide derived from the corticotropin-releasing factor (CRF) sequence (residues 12–41 of rat/human CRF). Its defining structural feature is an intramolecular lactam bridge between residues Glu30 and Lys33 that constrains the peptide into an α-helical conformation, which underlies its exceptionally high antagonist potency compared to linear analogs [1]. The trifluoroacetate (TFA) salt form, produced as a counterion from peptide synthesis and cleavage using trifluoroacetic acid, provides enhanced solubility and stability for experimental applications. Astressin binds with high affinity (Ki ≈ 2 nM) to both cloned CRF receptor subtypes (CRF-R1 and CRF-R2) and shows low affinity for the CRF binding protein, making it a versatile non-selective antagonist tool for studying CRF-mediated signaling in neuroendocrine and stress-related research [2].

Why Astressin Trifluoroacetate Cannot Be Replaced by Other CRF Antagonist Peptides


CRF antagonist peptides exhibit profound functional divergence stemming from differences in structural constraint, receptor subtype selectivity, and C-terminal amidation state. The lactam-bridged α-helical conformation of Astressin confers approximately 300-fold greater antagonist potency than its linear counterpart in vitro, a gain-of-function not present in linear analogs such as α-helical CRF(9–41) [1]. Furthermore, Astressin is a non-selective antagonist (CRF-R1 and CRF-R2), whereas Astressin 2B displays >380-fold selectivity for CRF-R2 over CRF-R1, making them suited to fundamentally different experimental questions [2]. Even subtle chemical modifications matter: the free acid form (astressin-acid) exhibits >100-fold lower binding affinity compared to the amidated form, underscoring that batch identity and salt form integrity are non-negotiable for experimental reproducibility [3].

Quantitative Differentiation of Astressin Trifluoroacetate: Comparative Evidence for Procurement Decisions


Cyclization-Dependent Potency Gain: Astressin vs. Linear CRF Antagonists

The lactam cyclization between Glu30 and Lys33 in Astressin produces a structurally constrained α-helical conformation that is absent in linear CRF antagonists. This constraint results in a 30-fold potency increase over [D-Phe12,Nle21,38]r/hCRF-(12-41) and a 300-fold increase over the fully linear analog in an in vitro pituitary cell culture assay measuring ACTH secretion inhibition [1].

Structure-Activity Relationship Peptide Engineering Receptor Pharmacology

Receptor Subtype Selectivity Profile: Astressin vs. Astressin 2B

Astressin is a non-selective CRF antagonist that binds with high affinity to both CRF-R1 and CRF-R2. In contrast, Astressin 2B is a highly selective CRF-R2 antagonist with an IC50 of 1.3 nM at CRF-R2 and >500 nM at CRF-R1, yielding >380-fold selectivity [1]. Astressin binds with Ki values of 1–2 nM to both cloned CRF-R1 and CRF-R2, making it suitable for pan-CRF receptor blockade [2].

Receptor Selectivity CRF-R1 CRF-R2 Experimental Design

Radioligand Performance: [125I-D-Tyr12]Astressin vs. [125I-Tyr0]Urocortin

Radioiodinated Astressin ([125I-D-Tyr12]astressin) demonstrates superior performance as a radioligand compared to the agonist radioligand [125I-Tyr0]urocortin. Specific binding of [125I-D-Tyr12]astressin to endogenous brain receptors is greater than that of [125I-Tyr0]urocortin, resulting in detection of more binding sites. Additionally, antagonist radioligand binding is insensitive to guanyl nucleotides, whereas agonist binding shows nucleotide-dependent displacement [1]. The inhibitory binding constant (Ki) of Astressin is 1–2 nM for all receptors tested, independent of radioligand choice [1].

Radioligand Binding Receptor Autoradiography Assay Development

C-Terminal Amidation Requirement: Astressin-Amide vs. Astressin-Acid

The C-terminally amidated form of Astressin binds to CRF-R1 or CRF-R2 with low nanomolar affinity, whereas the corresponding astressin-acid exhibits >100-fold lower affinity. NMR structural analysis reveals that astressin-amide maintains a well-defined α-helical structure from Leu27 to Ile41, while astressin-acid displays an irregular helical conformation beyond Arg35 with rearrangement of side chains in that region [1]. Astressin Trifluoroacetate, as supplied commercially, retains the biologically active amidated C-terminus.

Peptide Chemistry Binding Affinity Quality Control

In Vivo Potency: Astressin vs. Previously Tested CRF Antagonists

In vivo, Astressin is significantly more potent than any previously tested antagonist in reducing hypophyseal corticotropin (ACTH) secretion in stressed or adrenalectomized rats [1]. When compared specifically to α-helical CRF(9–41), Astressin demonstrates >30-fold greater potency at inhibiting ACTH secretion in vitro and more than 10-fold greater potency in vivo [2].

In Vivo Pharmacology Hypothalamic-Pituitary-Adrenal Axis Stress Response

Salt Form Differentiation: Trifluoroacetate vs. Acetate Salt Formulations

Astressin is commercially available in both trifluoroacetate (TFA) and acetate salt forms. The TFA salt is the direct product of standard solid-phase peptide synthesis using trifluoroacetic acid for cleavage and deprotection, providing enhanced solubility in aqueous buffers and organic solvents compared to the acetate form. While both salt forms contain the identical active peptide sequence and cyclized structure, the TFA counterion yields different physicochemical properties that may influence experimental handling, particularly for in vivo administration and long-term storage stability [1].

Peptide Formulation Solubility Stability Procurement

Optimal Research Applications for Astressin Trifluoroacetate Based on Quantitative Evidence


Pan-CRF Receptor Blockade in Integrated Stress Neurocircuitry Studies

When experimental designs require simultaneous antagonism of both CRF-R1 and CRF-R2 to probe integrated stress responses, Astressin Trifluoroacetate is the appropriate selection. Its non-selective high-affinity binding (Ki ≈ 2 nM at both subtypes) enables comprehensive blockade of CRF signaling, unlike Astressin 2B which is >380-fold selective for CRF-R2 and would leave CRF-R1-mediated responses intact [1]. This makes Astressin essential for studies examining the net contribution of the CRF system to anxiety-like behavior, HPA axis regulation, and stress-induced physiological changes where receptor subtype crosstalk is relevant [2].

High-Sensitivity Radioligand Binding and Receptor Autoradiography

For laboratories performing CRF receptor binding assays, autoradiography, or receptor quantification studies, Astressin serves as the precursor of choice for generating [125I-D-Tyr12]astressin radioligand. Direct comparative evidence shows that this antagonist-based radioligand yields greater specific binding and detects more receptor sites than agonist-based alternatives such as [125I-Tyr0]urocortin, while remaining insensitive to guanyl nucleotide interference [1]. This superior signal-to-noise profile makes Astressin-derived radioligand the gold standard for mapping CRF receptor distribution and quantifying receptor density in brain tissue sections and cell membrane preparations.

In Vivo Studies Requiring Maximal Potency with Minimal Peptide Consumption

Investigators conducting in vivo experiments in rodent models should select Astressin Trifluoroacetate over earlier-generation linear antagonists when experimental endpoints demand robust CRF blockade with limited peptide quantity. Astressin demonstrates >10-fold greater in vivo potency than α-helical CRF(9–41) at inhibiting ACTH secretion in stressed or adrenalectomized rats [1]. This potency advantage translates to reduced peptide mass per animal, lower procurement costs for large-scale studies, and improved feasibility of central administration protocols where injection volumes are constrained. The cyclized structure also confers extended duration of action compared to linear antagonists, reducing dosing frequency in prolonged experimental paradigms [2].

Structure-Activity Relationship and Peptide Engineering Studies

Astressin Trifluoroacetate serves as the critical reference compound for SAR studies aimed at developing truncated antagonists or small-molecule CRF receptor modulators. Systematic truncation studies have established that the astressin(27–41)C sequence represents the minimal active fragment, while the N-terminal residues are replaceable with alanine to enhance α-helical propensity without activity loss [1]. The >300-fold potency differential between cyclized Astressin and its linear analog provides a robust assay window for evaluating novel constrained peptides and non-peptide mimetics in competitive binding and functional antagonism assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astressin Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.